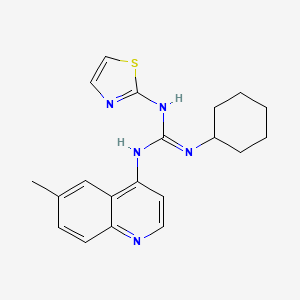
Guanidine, N-cyclohexyl-N'-(6-methyl-4-quinolinyl)-N''-2-thiazolyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Guanidine, N-cyclohexyl-N’-(6-methyl-4-quinolinyl)-N’'-2-thiazolyl-: is a complex organic compound that features a guanidine core substituted with cyclohexyl, methyl-quinolinyl, and thiazolyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Guanidine, N-cyclohexyl-N’-(6-methyl-4-quinolinyl)-N’'-2-thiazolyl- typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as N-cyclohexylguanidine, 6-methyl-4-quinoline, and 2-thiazole derivatives. These intermediates are then subjected to condensation reactions under controlled conditions to form the final product. Common reagents used in these reactions include strong bases, acids, and coupling agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Guanidine, N-cyclohexyl-N’-(6-methyl-4-quinolinyl)-N’'-2-thiazolyl- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of Guanidine, N-cyclohexyl-N’-(6-methyl-4-quinolinyl)-N’'-2-thiazolyl- involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Guanidine derivatives: Compounds with similar guanidine cores but different substituents.
Quinoline derivatives: Compounds featuring the quinoline moiety with various functional groups.
Thiazole derivatives: Compounds containing the thiazole ring with different substituents.
Uniqueness
Guanidine, N-cyclohexyl-N’-(6-methyl-4-quinolinyl)-N’'-2-thiazolyl- is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Conclusion
Guanidine, N-cyclohexyl-N’-(6-methyl-4-quinolinyl)-N’'-2-thiazolyl- is a compound with significant potential in various scientific fields. Its synthesis, chemical reactions, and applications make it an interesting subject for further research and development.
Propiedades
Número CAS |
72042-11-6 |
|---|---|
Fórmula molecular |
C20H23N5S |
Peso molecular |
365.5 g/mol |
Nombre IUPAC |
2-cyclohexyl-1-(6-methylquinolin-4-yl)-3-(1,3-thiazol-2-yl)guanidine |
InChI |
InChI=1S/C20H23N5S/c1-14-7-8-17-16(13-14)18(9-10-21-17)24-19(25-20-22-11-12-26-20)23-15-5-3-2-4-6-15/h7-13,15H,2-6H2,1H3,(H2,21,22,23,24,25) |
Clave InChI |
XYTOWEHTQRGGAY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=CN=C2C=C1)NC(=NC3CCCCC3)NC4=NC=CS4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


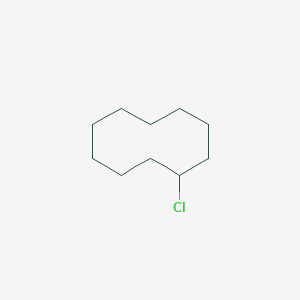

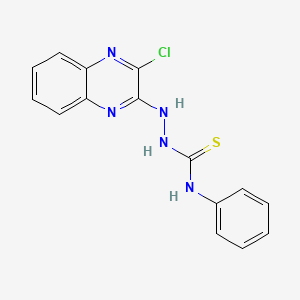
![N-[(2S)-1-Ethoxy-1-oxo-4-phenylbutan-2-yl]-L-alanyl-D-proline](/img/structure/B12895285.png)
![Benzamide, 2-[2-oxo-2-(1-pyrrolidinyl)ethoxy]-](/img/structure/B12895308.png)
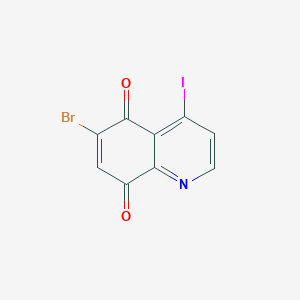

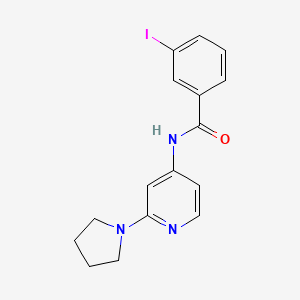
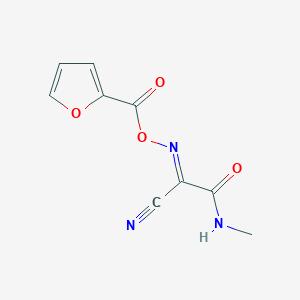
![N-[(1-Ethylpyrrolidin-2-yl)methyl]-2,4-dimethoxybenzene-1-sulfonamide](/img/structure/B12895335.png)

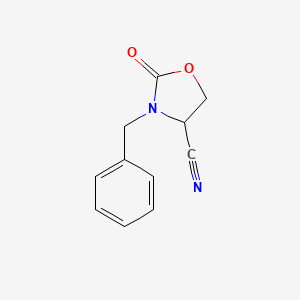
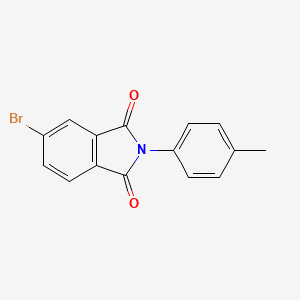
![6-Nitro-3-[(trichloromethyl)sulfanyl]-1,3-benzoxazol-2(3h)-one](/img/structure/B12895372.png)
